molecular formula C10H10O3 B3052773 p-Methoxyphenyl acrylate CAS No. 4513-44-4

p-Methoxyphenyl acrylate

Cat. No. B3052773
CAS RN: 4513-44-4
M. Wt: 178.18 g/mol
InChI Key: WFJNXICXEHGDLB-UHFFFAOYSA-N
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Description

P-Methoxyphenyl acrylate is a type of acrylate, which is a versatile monomer widely used in polymer formulations due to its highly reactive α,β-unsaturated carboxyl structure . It is known for its good impact toughness, resistance to breakage, transparency, elasticity, and fairly good heat and oil resistance .


Synthesis Analysis

The synthesis of p-Methoxyphenyl acrylate involves the reaction of an alcohol with (meth)acryloyl chloride . A recent study demonstrated a mild and efficient deprotection using periodic acid, requiring only acid/base extraction . This process has been successfully translated from a batch process to a continuous flow process .


Molecular Structure Analysis

The molecular structure of p-Methoxyphenyl acrylate is characterized by a high molecular weight. Its physical and chemical properties depend on the lateral substituents of the polymeric chains . It is known for its highly reactive α,β-unsaturated carboxyl structure .


Chemical Reactions Analysis

The chemical reactions of p-Methoxyphenyl acrylate involve the reaction of an alcohol with (meth)acryloyl chloride . The reaction is exothermic and highly reactive, which makes it difficult to control .


Physical And Chemical Properties Analysis

P-Methoxyphenyl acrylate is known for its good impact toughness, resistance to breakage, transparency, elasticity, and fairly good heat and oil resistance . It is a versatile monomer widely used in polymer formulations due to its highly reactive α,β-unsaturated carboxyl structure .

Scientific Research Applications

Liquid Crystalline Polyacrylates

  • Application : Liquid crystalline polyacrylates using hyperbranched poly(p-chloromethylstyrene) as an initiator have been developed. These polymers show significant mesophase behavior, depending on the chemical nature of the polyacrylates (Zhang, 1998).

Photoinitiators for Radicalic Polymerization

  • Application : p-Methoxybenzoyldialkylphosphonates, synthesized via the Michaelis-Arbuzov reaction, have been used as photoinitiators for the radicalic polymerization of acrylic monomers. This demonstrates the role of p-Methoxyphenyl acrylate derivatives in photochemical processes (Macarie et al., 2004).

Photoconductive Polymers for Photorefractive Devices

  • Application : p-Methoxyphenyl acrylate derivatives have been used in triphenylamine photoconductive polymers. These polymers are employed in high-performance photorefractive devices, where the methoxy substituent enhances chromophore orientation and photoreactivity (Giang et al., 2014).

Liquid Crystalline Polymers for Optoelectronic Applications

  • Application : Synthesis and characterization of liquid crystalline polymers containing p-methoxyphenyl acrylate have been explored for optoelectronic applications. These polymers exhibit enantiotropic mesomorphism, useful in various technological applications (Hsu & Percec, 1989).

Emulsion Polymerization

  • Application : p-Methoxyphenyl acrylate is relevant in the context of emulsion polymerization, particularly in the development of environmentally friendly surfactants and acrylic polymer latexes (Chen, 2013).

pH-Responsive Drug Delivery Systems

  • Application : Poly(2-methoxyethyl methacrylate-co-acrylic acid) microhydrogels have been developed for pH-responsive oral targeted drug delivery, highlighting the role of methoxyethyl acrylate derivatives in biomedical applications (Rashid et al., 2019).

Odour Activity and Structural Modifications

  • Application : The study of odour activity in acrylates, including 2-methoxyphenyl acrylate, has been conducted to understand the relationship between molecular structure and odour properties, important in manufacturing and environmental safety (Bauer et al., 2019).

Mechanism of Action

The mechanism of action of p-Methoxyphenyl acrylate involves the reaction of an alcohol with (meth)acryloyl chloride . The reaction is exothermic and highly reactive, which makes it difficult to control .

Safety and Hazards

The safety data sheet for methyl acrylate, a related compound, indicates that it may be harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . It is also toxic to aquatic life .

Future Directions

The future directions for p-Methoxyphenyl acrylate research could involve further investigation into the smell properties of different acrylates , as well as the development of environmentally friendly and high-performance polymeric materials . The use of solvent-free reactions represents a challenge for organic chemists, as it would help to optimize methodologies and contribute to the development of sustainable chemistry .

properties

IUPAC Name

(4-methoxyphenyl) prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-3-10(11)13-9-6-4-8(12-2)5-7-9/h3-7H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJNXICXEHGDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963344
Record name 4-Methoxyphenyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4513-44-4
Record name 2-Propenoic acid, 4-methoxyphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4513-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Methoxyphenyl acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004513444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxyphenyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-methoxyphenyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.578
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name P-METHOXYPHENYL ACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V726ZQW8JM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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